23PV6M6Qzc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23PV6M6Qzc typically involves the bromination of 3,5-dimethoxybenzene followed by the introduction of an ethylamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to facilitate the substitution reaction. The subsequent step involves the reaction of the brominated intermediate with an appropriate amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
23PV6M6Qzc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce de-brominated derivatives. Substitution reactions can result in various functionalized benzene derivatives.
Scientific Research Applications
23PV6M6Qzc has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 23PV6M6Qzc involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine (DOB): Shares a similar structure but differs in the position of the ethylamine group.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another structurally related compound with different substitution patterns on the benzene ring.
Uniqueness
23PV6M6Qzc is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
64778-79-6 |
---|---|
Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
(2R)-1-(4-bromo-3,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-9(14-2)11(12)10(6-8)15-3/h5-7H,4,13H2,1-3H3/t7-/m1/s1 |
InChI Key |
FAVLJTSHWBEOMA-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C(=C1)OC)Br)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)Br)OC)N |
Origin of Product |
United States |
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